REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1Cl)[C:5]#[N:6].[F-:11].[K+]>CS(C)=O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[F:11])[C:5]#[N:6] |f:1.2|
|
Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C#N)C=CC1Cl
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Name
|
|
Quantity
|
69.6 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
(N,N-dimethylimidazolidino)tris-(diethylamino)phosphazenium chloride
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
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UNSPECIFIED
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Setpoint
|
170 °C
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Type
|
CUSTOM
|
Details
|
with stirring to 170° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with anchor stirrer
|
Type
|
TEMPERATURE
|
Details
|
thermometer, and reflux condenser
|
Type
|
CUSTOM
|
Details
|
with bubble counter
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then heated
|
Type
|
TEMPERATURE
|
Details
|
this temperature was maintained for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
ADDITION
|
Details
|
water was added to the reaction mixture in a volumetric ratio of 1:1
|
Type
|
CUSTOM
|
Details
|
the 3-chloro-4-fluorobenzonitrile that precipitated
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C#N)C=CC1F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |